Lipophilicity Control via 4-Methyl Substitution
The 4-methyl group on 4-Methyl-2-(pyrrolidin-2-YL)phenol significantly modulates its lipophilicity compared to the unsubstituted 2-(pyrrolidin-2-yl)phenol. The target compound exhibits a computed XLogP3-AA of 1.8, whereas the des-methyl comparator shows a higher LogP of 2.15 [1]. This 0.35-unit shift towards greater hydrophilicity influences aqueous solubility and LogD-driven pharmacokinetic behavior, making the methyl-substituted scaffold preferable when lower lipophilicity is desired to avoid CYP450 promiscuity or phospholipidosis.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 2-(pyrrolidin-2-yl)phenol: LogP = 2.15 |
| Quantified Difference | ΔLogP ≈ -0.35 (more hydrophilic) |
| Conditions | Computed values; PubChem XLogP3-AA vs. Chemsrc LogP |
Why This Matters
Lower lipophilicity can reduce non-specific binding and metabolic clearance, providing a measurable advantage in lead optimization when selecting a starting scaffold.
- [1] PubChem. (2025). 4-methyl-2-[(2S)-pyrrolidin-2-yl]phenol. Compound Summary CID 28156640. National Center for Biotechnology Information. View Source
